2-(2,2-Dimethylpropyl)thiophene
Overview
Description
2-(2,2-Dimethylpropyl)thiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom Thiophene and its derivatives are known for their significant roles in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,2-Dimethylpropyl)thiophene, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The choice of method depends on the desired derivative and its specific applications
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-(2,2-Dimethylpropyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A derivative with a methyl group at the 2-position.
2-Ethylthiophene: A derivative with an ethyl group at the 2-position.
Uniqueness
2-(2,2-Dimethylpropyl)thiophene is unique due to the presence of the bulky neopentyl group at the 2-position.
Properties
Molecular Formula |
C9H14S |
---|---|
Molecular Weight |
154.27 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-9(2,3)7-8-5-4-6-10-8/h4-6H,7H2,1-3H3 |
InChI Key |
CKEFAAZAPOLRPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=CS1 |
Canonical SMILES |
CC(C)(C)CC1=CC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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